Succinamic acid

Overview

Description

Synthesis Analysis

The synthesis of N-substituted succinamic acid compounds can be achieved using succinic anhydride as the raw material. These compounds are synthesized through the acylating reaction of succinic anhydride with different amines under optimum conditions, achieving high yields of up to 85.6% (Chen Qi-fan, 2010). Another approach involves the reaction of (3-perfluoroalkyl-2-iodoalkyl)succinic anhydrides with primary and secondary amines to yield various succinamic acids and their derivatives, demonstrating the compound's versatility and potential for generating surface-active amphiphiles (N. Brace & Steven G. Mull, 2006).

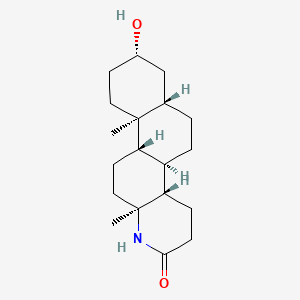

Molecular Structure Analysis

Succinamic acid's structure has been characterized in various complexes, showing diverse coordination modes when combined with metals such as copper(II). These studies reveal the compound's ability to form stable complexes with potential applications in various fields, including catalysis and materials science (K. Lazarou et al., 2010).

Chemical Reactions and Properties

Succinamic acid participates in a variety of chemical reactions, demonstrating its role as a precursor for the synthesis of biobased succinonitrile, an important compound for the industrial production of polyamides. This synthesis route from glutamic acid and glutamine highlights the potential for developing new biobased production processes for important industrial chemicals (T. Lammens et al., 2011).

Scientific Research Applications

Coordination Chemistry : Succinamic acid is used in synthesizing various copper(II) complexes with different coordination modes, contributing to the development of coordination polymers and interesting crystal structures (Lazarou et al., 2010).

Biotechnological Production of Succinic Acid : It is a precursor in the bio-based production of succinic acid, an important building block chemical. Metabolic engineering of microorganisms is employed to enhance the production of succinic acid, which has numerous industrial applications (Ahn et al., 2016).

Antiviral Drug Research : Succinamic acid derivatives have been studied for their potential antiviral properties, which is significant for developing new antiviral drugs (Burdulene et al., 1996).

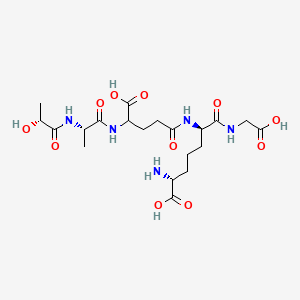

Solid-Phase Peptide Synthesis : It is used in the synthesis of peptides. For instance, N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid is utilized for preparing protected peptide segments (Rabanal et al., 1995).

Agricultural Applications : N-Dimethylaminosuccinamic acid has been used to inhibit fruit drop and stimulate color in crops, indicating its role in agricultural biotechnology (Edgerton & Hoffman, 1966).

Dye Adsorption and Environmental Applications : Succinamic acid-functionalized materials have been studied for their dye adsorption properties, which is significant for environmental applications like water purification (Mathew et al., 2016).

Radiation Damage Studies : It has been used in studies to understand the effects of radiation damage at a molecular level, providing insights into the stability and behavior of molecules under radiation (Ko & Box, 1977).

Drug Synthesis and Screening : Libraries of succinamic acid derivatives have been synthesized and screened for potential pharmacological activities, such as antifungal properties (Serrano et al., 2007).

Sustainable Chemical Industry Development : It's crucial in the development of a sustainable chemical industry, particularly in the biological production of succinic acid from renewable resources (Dai et al., 2019).

Renewable Resource Utilization : Its role in the biotechnological production of succinic acid from renewable resources is a major focus in achieving economic viability and sustainability in the chemical industry (Cheng et al., 2012).

Safety And Hazards

properties

IUPAC Name |

4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPQXZIJDEHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213241 | |

| Record name | Succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Succinamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Succinamic acid | |

CAS RN |

638-32-4 | |

| Record name | Succinamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VBK275PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research on succinamic acid derivatives reveals various target interactions and downstream effects depending on the specific compound and application. For example, arbutin-conjugated carboxyl group-terminated polyamidoamine (PAMAM) dendrimers exhibit enhanced inhibition of sodium-dependent Na+/glucose cotransporter 1 (SGLT1)-mediated D-glucose uptake. [] This inhibition stems from the synergistic action of arbutin's glucose moiety binding to SGLT1 and the dendrimer's carboxyl groups anchoring the conjugate to the transporter. [] This interaction ultimately leads to suppressed glucose absorption in the small intestine. [] Similarly, α-hydroxy succinamic acid (α-HSA), isolated from Eugenia jambolana fruit pulp, demonstrates antiproliferative effects in the human head and neck cancer cell line (SCC4). [] α-HSA achieves this by upregulating apoptotic genes like p53, p21, and Bax while downregulating the anti-apoptotic gene survivin. []

ANone: Succinamic acid is an organic compound with the molecular formula C4H7NO3 and a molecular weight of 117.10 g/mol.

- 1H NMR: While seemingly simple, the 1H NMR spectra of para-substituted phenyl succinamic acids reveal two sets of second-order AA'BB' spectra with distinct coupling constants for the ethylene group. []

- LC/MS/MS: This technique, coupled with derivatization using 3-pyridylcarbinol, helps determine the site of glucuronidation in N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites. The formation of picolinyl esters enhances ionization, enabling the identification of alcohol-linked glucuronides through analysis of molecular ions and collision-induced dissociation product ion spectra. []

A: The material compatibility and stability of succinamic acid derivatives are influenced by their specific structure and application. For example, in the development of antiwear additives, copolymeric succinamic acid (COSMA) additives, when combined with zinc dialkyl‐dithiophosphate (ZDDP) in HVI light neutral oil, exhibit synergistic effects, reducing wear-scar diameter and increasing seizure load. [] This suggests good compatibility and synergistic potential with existing lubricant additives.

A: While the provided research doesn't delve into the catalytic properties of succinamic acid derivatives, they serve as valuable building blocks in various syntheses. For example, N-(3,5-dichlorophenyl)succinimide (NDPS) is metabolized in rats through pathways involving hydrolysis and oxidation, leading to the formation of several metabolites, including N-(3,5-dichlorophenyl)succinamic acid (NDPSA). [] Understanding these metabolic pathways is crucial in assessing the compound's impact on living organisms.

A: QSAR studies using the PRECLAV computer program were conducted on 3-amino-succinamic acid derivative sweeteners to understand the relationship between their structure and sweetness power (SP). [] These studies identified specific molecular fragments like -CN (cyano) and -C6H4-NHCONH- (aryl-substituted urea) that contribute to increased SP, while -NH2 leads to decreased sweetness. [] Such models help predict the sweetness of novel derivatives and guide the design of new sweetener candidates.

A: SAR studies play a crucial role in understanding the impact of structural modifications on the biological activity of succinamic acid derivatives. For instance, in the development of khafrefungin analogues, libraries of succinamic acid derivatives were synthesized by condensing various succinic acid derivatives with a range of amines. [] This approach allowed researchers to explore the impact of different substituents on the antifungal activity of the resulting compounds.

A: While specific stability data on succinamic acid itself isn't provided, research on its derivatives sheds light on their formulation and stability. For instance, water-soluble DiOHF-6-succinamic acid, a promising cardioprotective agent, demonstrates stability when administered during reperfusion in a rat model of ischemia/reperfusion injury. [] This finding highlights the importance of considering administration timing and formulation strategies for maximizing the therapeutic potential of succinamic acid derivatives.

A: Research on succinamic acid and its derivatives spans multiple disciplines, including medicinal chemistry, materials science, and chemical biology. For example, the development of COSMA additives as antiwear agents exemplifies the intersection of chemistry and materials science. [] Similarly, investigating the metabolic pathways of NDPS in rats requires expertise in analytical chemistry, biochemistry, and toxicology. [, ] This interdisciplinary approach is crucial for fully understanding the properties and potential applications of succinamic acid derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

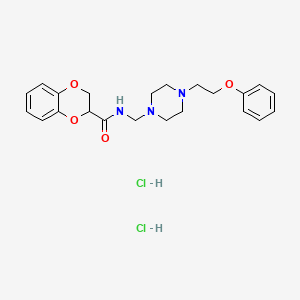

![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)